molecular formula C25H19ClN2O3 B292327 ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate

ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate

Cat. No. B292327
M. Wt: 430.9 g/mol
InChI Key: JDHMWTFDIALPNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate, also known as EBP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the target organism. In cancer cells, ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In fungi, ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate has been shown to inhibit the activity of chitin synthase, an enzyme that is essential for fungal cell wall synthesis.
Biochemical and Physiological Effects:
ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate has been shown to exhibit various biochemical and physiological effects, depending on the target organism and the concentration of ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate used. In cancer cells, ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In fungi, ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate has been shown to inhibit fungal cell wall synthesis, leading to the inhibition of fungal growth. In insects, ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate has been shown to disrupt the nervous system, leading to paralysis and death.

Advantages and Limitations for Lab Experiments

Ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate has several advantages for lab experiments, including its relatively low cost, high stability, and ease of synthesis. However, ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate also has some limitations, including its low solubility in water and its potential toxicity to non-target organisms. Therefore, researchers need to carefully consider the concentration and application method of ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate in their experiments.

Future Directions

There are several future directions for the research on ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate. One direction is to explore the potential applications of ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate in other fields, such as energy storage and catalysis. Another direction is to optimize the synthesis method of ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate to increase the yield and purity of the compound. Additionally, researchers can investigate the structure-activity relationship of ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate to identify more potent and selective analogs. Finally, researchers can explore the potential of ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate as a lead compound for drug development.

Synthesis Methods

The synthesis of ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate involves the reaction between 3-chlorobenzaldehyde, ethyl acetoacetate, and phenyl hydrazine in the presence of a catalyst. The reaction proceeds through a multistep process, resulting in the formation of ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate. The yield of ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate can be increased by optimizing the reaction conditions, such as temperature, time, and the amount of catalyst used.

Scientific Research Applications

Ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate has been shown to exhibit anti-inflammatory, anticancer, and antifungal activities. In material science, ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate has been used as a precursor for the synthesis of metal-organic frameworks and other functional materials. In agriculture, ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate has been used as a pesticide due to its insecticidal and fungicidal properties.

properties

Molecular Formula

C25H19ClN2O3

Molecular Weight

430.9 g/mol

IUPAC Name

ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenylpyrazole-3-carboxylate

InChI

InChI=1S/C25H19ClN2O3/c1-2-31-25(30)22-21(24(29)18-12-7-4-8-13-18)23(17-10-5-3-6-11-17)28(27-22)20-15-9-14-19(26)16-20/h3-16H,2H2,1H3

InChI Key

JDHMWTFDIALPNK-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NN(C(=C1C(=O)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)Cl

Canonical SMILES

CCOC(=O)C1=NN(C(=C1C(=O)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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